Methyl 3-amino-4-propoxybenzoate

Pharmaceutical Analysis Reference Standards Quality Control

This Certified Reference Standard is chemically identical to Proparacaine Impurity 26, featuring the essential 3-amino-4-propoxy-methyl ester substitution pattern. It is the only acceptable standard for validating HPLC or LC-MS methods for Proxymetacaine per USP, EP, JP, and BP monographs. A generic analog will fail method validation due to mismatched retention times and spectral properties, risking non-compliance in ANDA and DMF reviews. Procure this specific, multi-compendial grade standard (Mode Purity ≥98%) to ensure accurate quantification of this critical process-specific impurity in API and finished ophthalmic solutions, and to support defensible stability studies.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 1096331-88-2
Cat. No. B2649886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-propoxybenzoate
CAS1096331-88-2
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)OC)N
InChIInChI=1S/C11H15NO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6,12H2,1-2H3
InChIKeyCJQRGFWGVWRUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 3-amino-4-propoxybenzoate (CAS 1096331-88-2) as a Proxymetacaine Impurity Standard


Methyl 3-amino-4-propoxybenzoate is a benzoic acid ester that serves as a key reference standard for the pharmaceutical industry, specifically for the analysis of the ophthalmic anesthetic Proxymetacaine (Proparacaine) . It is a thoroughly characterized chemical with applications in analytical method development, method validation (AMV), and quality control (QC) for drug products . The compound is listed as Proparacaine Impurity 26 and is crucial for ensuring the purity and safety of Proxymetacaine formulations .

Why Methyl 3-amino-4-propoxybenzoate Cannot Be Replaced by a Generic Benzoate Ester


A direct substitution with a generic or closely related analog is not feasible for regulated pharmaceutical analysis. The specific substitution pattern—a 3-amino, 4-propoxy, and methyl ester—is critical for its role as a process-specific impurity marker in Proxymetacaine synthesis [1]. Regulatory guidelines from bodies like the USP, EMA, JP, and BP require the use of this specific, well-characterized reference standard to validate analytical methods and ensure batch-to-batch consistency . Using an analog would compromise the validity of HPLC or LC-MS methods, as the retention time and spectral properties would not match the target impurity, leading to failed method validation and non-compliance with pharmacopeial monographs .

Quantitative Evidence for Selecting Methyl 3-amino-4-propoxybenzoate as a Proxymetacaine Reference Standard


Regulatory Compliance: Multi-Pharmacopeia Acceptance vs. Uncertified Analogs

Methyl 3-amino-4-propoxybenzoate is a reference standard that complies with rigorous regulatory guidelines, including those from the USP, EMA, JP, and BP . This multi-compendial acceptance is a direct differentiator from generic or research-grade 3-amino-4-propoxybenzoate esters, which lack this certified documentation. This compliance is critical for laboratories engaged in ANDA and DMF submissions, where the use of a non-compliant standard would lead to regulatory rejection .

Pharmaceutical Analysis Reference Standards Quality Control

Process-Specific Impurity Identification: Confirmed Presence in Proxymetacaine Synthesis

A 2020 study on process-related impurities in Proparacaine hydrochloride identified methyl 3-amino-4-propoxybenzoate (Impurity 26) as one of seven key impurities detected in the final reaction solution at levels between 0.03% and 1.08% by a validated HPLC method [1]. This confirms its direct relevance to the drug's manufacturing process, unlike other potential benzoate ester analogs which may not be process-relevant or detected at such levels.

Drug Synthesis Impurity Profiling LC-HRMS

Key Application Scenarios for Methyl 3-amino-4-propoxybenzoate in Pharmaceutical Quality Control


Regulatory ANDA and DMF Submissions for Generic Proxymetacaine

This certified reference standard is essential for demonstrating analytical method equivalency and impurity control in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its multi-compendial compliance (USP, EP, JP, BP) provides a universally accepted benchmark, streamlining the regulatory review process .

Validated HPLC Method Development for Routine QC Testing

As a confirmed process-specific impurity, this standard is used to develop and validate HPLC methods for the routine quality control of Proxymetacaine API and finished ophthalmic solutions. It enables the accurate quantification of a critical impurity with known retention time and spectral properties, as established in peer-reviewed research [1].

Stability Studies and Impurity Profiling

Pharmaceutical manufacturers use this standard in forced degradation and long-term stability studies to monitor the formation of this specific ester hydrolysis product. Its use ensures that any increase in this impurity over the product's shelf life is accurately measured against a certified reference, supporting shelf-life determination and regulatory compliance .

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